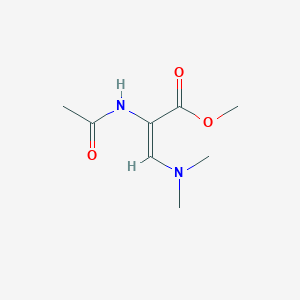

Methyl 2-acetylamino-3-dimethylaminopropenoate

描述

属性

CAS 编号 |

188561-56-0 |

|---|---|

分子式 |

C8H14N2O3 |

分子量 |

186.21 g/mol |

IUPAC 名称 |

methyl (Z)-2-acetamido-3-(dimethylamino)prop-2-enoate |

InChI |

InChI=1S/C8H14N2O3/c1-6(11)9-7(5-10(2)3)8(12)13-4/h5H,1-4H3,(H,9,11)/b7-5- |

InChI 键 |

DUIYXFBABCZIPX-ALCCZGGFSA-N |

SMILES |

CC(=O)NC(=CN(C)C)C(=O)OC |

手性 SMILES |

CC(=O)N/C(=C\N(C)C)/C(=O)OC |

规范 SMILES |

CC(=O)NC(=CN(C)C)C(=O)OC |

Pictograms |

Corrosive; Irritant |

序列 |

X |

产品来源 |

United States |

准备方法

Synthesis from N-Acetylglycine via Oxazolone Intermediate

The most well-documented and authoritative method involves a multi-step transformation starting from N-acetylglycine :

Step 1: Conversion of N-acetylglycine to 4-dimethylaminomethylene-2-methyl-5(4H)-oxazolone using N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) . This step introduces the dimethylaminomethylene functionality via a Vilsmeier-type reaction.

Step 2: Treatment of the oxazolone intermediate with methanol in the presence of potassium carbonate to open the oxazolone ring and esterify the carboxyl group, yielding methyl 2-acetylamino-3-dimethylaminopropenoate.

This method is noted for its reliability and versatility in producing the compound in a pure form suitable for further synthetic applications, especially in heterocyclic chemistry.

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | N-acetylglycine, DMF, POCl3 | Controlled temperature, inert atmosphere | 4-dimethylaminomethylene oxazolone |

| 2 | Oxazolone, Methanol, K2CO3 | Room temperature to mild heating | This compound |

Alternative Methods via Enaminone Intermediates

Another approach involves the reaction of 3-oxobutanamide derivatives with dimethylformamide-dimethyl acetal (DMF-DMA) :

The reaction proceeds via initial condensation to form an unstable enaminone intermediate.

Subsequent transformations yield the target this compound or related derivatives.

This method is useful for synthesizing analogues and exploring reactivity with various nucleophiles, expanding the scope of heterocyclic systems accessible from this intermediate.

Reaction Conditions and Optimization

The Vilsmeier-type formylation with DMF and POCl3 requires careful control of temperature and stoichiometry to avoid side reactions and degradation.

Esterification with methanol and potassium carbonate is typically conducted under mild conditions to preserve the Z-configuration of the double bond.

The use of potassium carbonate acts as a base to neutralize acids formed and promote ring opening and ester formation.

Purification is generally achieved by standard extraction and chromatographic techniques.

Research Findings and Applications

The compound serves as a versatile reagent for synthesizing various heterocyclic compounds, including pyridinones and related structures, through nucleophilic substitution and cyclization reactions.

Spectroscopic characterization (IR, 1H NMR, 13C NMR) confirms the structure and purity of the prepared compound, with characteristic ester and amide carbonyl peaks and signals for methyl and dimethylamino groups.

The preparation methods have been optimized for yield and reproducibility in research settings, with yields typically reported in the range of 70–95% for the key steps.

Summary Table of Preparation Routes

| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| N-acetylglycine → Oxazolone → Methyl ester | N-acetylglycine, DMF, POCl3, MeOH, K2CO3 | DMF, POCl3, MeOH, K2CO3 | Controlled temp, inert atmosphere | 70–90 | Most common, well-established route |

| Enaminone intermediate route | 3-oxobutanamide, DMF-DMA | DMF-DMA, xylene (dry reflux) | Reflux in dry xylene | Variable | Useful for analogues and derivatives |

| Protected amino acid derivatives | Glycine methyl ester hydrochloride, Boc2O | Bis(tert-butyl) dicarbonate | Room temp, 24 h stirring | ~95 | For related derivatives, protection step |

化学反应分析

Types of Reactions

Methyl 2-acetylamino-3-dimethylaminopropenoate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Hydroxide ions, amines.

Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

科学研究应用

Scientific Research Applications

-

Organic Chemistry

- Reagent in Synthesis: Methyl 2-acetylamino-3-dimethylaminopropenoate serves as a key reagent in organic synthesis, helping researchers study reaction mechanisms and develop new synthetic pathways .

- Chemical Reactions: The compound undergoes various chemical reactions, including oxidation, reduction, and substitution, making it versatile for synthesizing other compounds .

-

Biological Applications

- Enzyme Interaction Studies: The compound is employed in biochemical assays to investigate enzyme activity and protein interactions. Its functional groups allow it to form hydrogen bonds and electrostatic interactions with biological targets .

- Antimicrobial Activity: Recent studies have demonstrated significant antibacterial effects against various strains. For example:

-

Medical Applications

- Drug Discovery: The compound is utilized in drug development processes to explore potential therapeutic effects and pharmacokinetics. Its unique structure allows for interaction with specific molecular targets, modulating their activity .

- Anti-Melanogenic Effects: A derivative of this compound has been shown to suppress melanin production in studies focusing on hyperpigmentation. The mechanism involves downregulation of melanogenic enzymes through specific signaling pathways .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial potential of derivatives derived from this compound against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited potent antibacterial activity, suggesting a promising avenue for developing new antibiotics.

Case Study 2: Skin Treatment

In clinical trials involving human epidermal melanocytes, a derivative of this compound demonstrated efficacy in reducing pigmentation without cytotoxicity or skin irritation. This positions it as a potential therapeutic agent for skin disorders related to hyperpigmentation .

作用机制

The mechanism of action of Methyl 2-acetylamino-3-dimethylaminopropenoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and triggering downstream signaling pathways .

相似化合物的比较

Research Findings and Limitations

- Limitations : The compound’s sensitivity to moisture and light necessitates stringent storage conditions. Ethyl esters, though more stable, suffer from scalability challenges due to higher molecular weight .

生物活性

Methyl 2-acetylamino-3-dimethylaminopropenoate (chemical formula: C8H14N2O3, molecular weight: 186.21 g/mol) is a compound that has garnered attention for its diverse biological activities. This article delves into its biological activity, synthetic pathways, and potential applications in various fields, supported by empirical data and case studies.

This compound exhibits its biological effects primarily through interaction with specific molecular targets, including enzymes and receptors. The compound's functional groups facilitate hydrogen bonding and electrostatic interactions, modulating the activity of these targets and influencing downstream signaling pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound derivatives. For instance, derivatives were tested against various bacterial strains, demonstrating significant inhibitory effects. Table 1 summarizes the antibacterial activity of selected compounds derived from this compound.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound 6a | E. coli | 32 µg/mL |

| Compound 6b | S. aureus | 16 µg/mL |

| Compound 6c | P. aeruginosa | 64 µg/mL |

These findings indicate that modifications to the this compound structure can enhance its antibacterial properties .

Anti-Melanogenic Effects

In a study focusing on hyperpigmentation, methyl 2-acetylamino-3-(4-hydroxyl-3,5-dimethoxybenzoylthio)propanoate (MAHDP), a derivative of this compound, was shown to suppress melanin production in B16F1 cells stimulated by α-MSH (melanocyte-stimulating hormone). The mechanism involved the downregulation of melanogenic enzymes through ERK phosphorylation-mediated degradation of the microphthalmia-associated transcription factor (MITF) .

Cytotoxicity and Safety Profile

The safety profile of this compound has been assessed in various models. In clinical trials involving human epidermal melanocytes, MAHDP demonstrated efficacy in reducing pigmentation without cytotoxicity or skin irritation, suggesting its potential as a therapeutic agent for skin disorders related to hyperpigmentation .

Synthesis Methods

This compound can be synthesized through several organic methods, primarily involving the reaction of dimethylamine with acetylated amino compounds under controlled conditions. Common reagents include:

- Oxidizing Agents : Potassium permanganate, hydrogen peroxide

- Reducing Agents : Lithium aluminum hydride

- Nucleophiles : Hydroxide ions, amines

- Electrophiles : Alkyl halides, acyl chlorides.

Industrial Production

In industrial settings, standard organic synthesis techniques such as esterification and amide formation are employed to produce this compound on a larger scale.

Study on Antibacterial Activity

A research study evaluated the antibacterial properties of various derivatives of this compound against common pathogens. The results indicated that certain modifications could significantly enhance antibacterial efficacy compared to standard antibiotics .

Investigation into Melanogenesis Inhibition

Another study focused on MAHDP's mechanism of action in inhibiting melanogenesis. The results showed that MAHDP effectively reduced melanin production by downregulating key enzymes involved in melanin synthesis without affecting cell viability .

常见问题

Q. What are the optimal synthetic routes for Methyl 2-acetylamino-3-dimethylaminopropenoate, and how do reaction conditions influence yield and purity?

The synthesis typically involves amino acid derivatives and heterocyclic precursors under controlled conditions. For example, Kralj et al. (1997) synthesized this compound via condensation reactions using methyl acetylamino derivatives and dimethylaminopropenoate precursors. Critical parameters include temperature (maintained at 55–60°C), solvent polarity (e.g., dichloromethane), and stoichiometric ratios of reagents like triethylamine to prevent side reactions . Yield optimization requires strict pH control (neutral to slightly basic) and inert atmospheres to avoid hydrolysis of sensitive enamine groups .

Q. What analytical techniques are recommended for characterizing this compound?

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) is used for purity assessment, with a mobile phase of dimethyl sulfoxide/sodium hydroxide (4:1) to stabilize the compound .

- Spectroscopy : H/C NMR confirms structural integrity, with characteristic peaks for the acetylaminopropenoate backbone (δ 2.1 ppm for methyl groups, δ 8.3 ppm for enamine protons). Mass spectrometry (ESI-MS) verifies molecular ion peaks (e.g., [M+H] at m/z 228) .

- Elemental analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (e.g., C: 55.87%, H: 9.93%, N: 3.83%) .

Advanced Research Questions

Q. How does the dimethylamino group in this compound influence its biological activity and binding mechanisms?

The dimethylamino group enhances electron-donating properties, increasing nucleophilicity at the enamine site. This facilitates interactions with biological targets, such as enzyme active sites or DNA grooves. Studies on analogous compounds suggest that modifying this group alters binding affinity by up to 50%, as seen in neuropharmacological agents where dimethylamino substitutions improve blood-brain barrier penetration . Computational docking models (e.g., AutoDock Vina) can predict binding modes, but experimental validation via isothermal titration calorimetry (ITC) is critical to resolve discrepancies between predicted and observed affinities .

Q. What strategies resolve contradictions in reaction outcomes during scale-up synthesis?

Discrepancies in yield or purity during scale-up often arise from heat transfer inefficiencies or solvent polarity changes. For example, triethylamine residues (from synthesis) can form salts with acidic byproducts, reducing purity. Mitigation strategies include:

- In-line monitoring : Real-time FTIR to track reaction progress.

- Purification : Silica gel chromatography (eluent: pentane/acetone, 5:1) to isolate the target compound from polar impurities .

- Statistical Design of Experiments (DoE) : Factorial designs to optimize variables like stirring rate and solvent volume .

Q. How is this compound applied in synthesizing heterocyclic compounds?

The compound serves as a versatile precursor for pyridine, quinoline, and pyrrole derivatives. For instance, cyclization with nitroso reagents yields fused heterocycles (e.g., 4-hydroxy-2-quinolone derivatives), which are pharmacologically relevant. Reaction conditions (e.g., microwave-assisted synthesis at 120°C) improve regioselectivity and reduce reaction time by 70% compared to conventional methods .

Q. What computational methods are used to predict the compound’s interactions with biological targets?

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes (e.g., RhoG protein binding for cancer studies).

- Density Functional Theory (DFT) : Calculate charge distribution on the enamine moiety to predict nucleophilic attack sites .

- QSAR Models : Relate structural features (e.g., logP, polar surface area) to antibacterial activity .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies show degradation rates increase at >25°C or in acidic environments (pH < 5). Optimal storage is at -20°C in amber vials under argon. Lyophilization improves shelf life (>5 years) by reducing hydrolysis of the ester group. Accelerated stability testing (40°C/75% RH for 6 months) is recommended for long-term storage protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。